molecular formula C14H19N5O B11303012 N-hexyl-4-(1H-tetrazol-1-yl)benzamide

N-hexyl-4-(1H-tetrazol-1-yl)benzamide

Katalognummer: B11303012
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: FGVPYVNHMNPPSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-hexyl-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a hexyl alkyl chain at the amide nitrogen and a tetrazole ring at the para position of the benzamide aromatic ring. Tetrazole moieties are widely utilized in medicinal chemistry due to their bioisosteric equivalence to carboxylic acids, offering enhanced metabolic stability and hydrogen-bonding capabilities .

Eigenschaften

Molekularformel

C14H19N5O

Molekulargewicht

273.33 g/mol

IUPAC-Name

N-hexyl-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H19N5O/c1-2-3-4-5-10-15-14(20)12-6-8-13(9-7-12)19-11-16-17-18-19/h6-9,11H,2-5,10H2,1H3,(H,15,20)

InChI-Schlüssel

FGVPYVNHMNPPSZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-HEXYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile compound under acidic conditions.

    Attachment of the Hexyl Chain: The hexyl chain is introduced through an alkylation reaction, where a hexyl halide reacts with the tetrazole derivative.

    Formation of the Benzamide Group: The final step involves the coupling of the tetrazole-hexyl intermediate with a benzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production of N-HEXYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-HEXYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms in the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted tetrazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-HEXYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-HEXYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences

  • Substituent Position and Functionality: Unlike N-hexyl-4-(1H-tetrazol-1-yl)benzamide, compounds in (e.g., 2-hexanoylamino-1-(4-carboxyphenyl)benzamide) feature carboxyphenyl groups at the 1-position and acylated amino groups at the 2-position of the benzamide scaffold . Alkyl Chain Length: Compounds with longer acyl chains (e.g., tetradecanoyl, C14) in showed higher PCAF HAT inhibitory activity (79% for compound 17) compared to shorter chains (e.g., hexanoyl, 67% for compound 8) . The hexyl chain in the target compound may balance lipophilicity and activity.

Methodological Comparisons

  • Conventional vs. Ultrasonic Methods : highlights that ultrasonic irradiation reduces reaction time and improves yields for benzamide derivatives (e.g., 4-(benzyloxy)-N-(3-chloro-2-phenyl-4-oxoazetidin-1-yl)benzamide) compared to reflux . Similar optimizations may apply to the target compound.
  • Tetrazole Synthesis: reports yields of 70–97% for N-substituted-2-(1H-tetrazol-1-yl)acetamides using trimethylsilylazide and aqueous methanol, suggesting efficient routes for tetrazole incorporation .

Physicochemical and Toxicological Properties

Lipophilicity and Solubility

  • clogP and Molecular Weight : Tetrazole derivatives in exhibit moderate clogP values (1.5–3.0), balancing solubility and membrane permeability . The hexyl chain in the target compound may increase clogP compared to shorter-chain analogs, necessitating formulation adjustments.

Toxicity Considerations

  • Benzamide Neuroleptics: notes that benzamide derivatives (e.g., amisulpride, tiapride) share structural similarities, posing challenges in forensic differentiation .

Key Research Findings and Gaps

  • Activity-Structure Relationship: emphasizes that acyl chain length and substituent position (e.g., 2-acylamino vs. 4-tetrazole) critically influence PCAF HAT inhibition . The target compound’s tetrazole group may confer distinct binding modes compared to carboxylate analogs.
  • Synthetic Scalability : High yields in and green chemistry approaches in suggest scalable routes for tetrazole-benzamide derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.